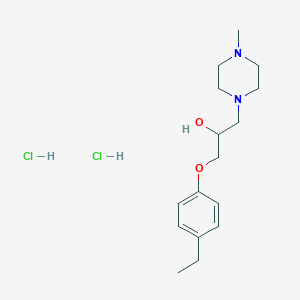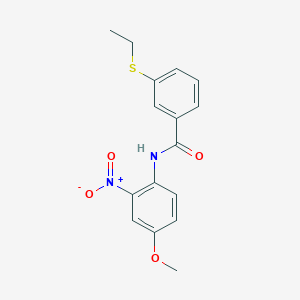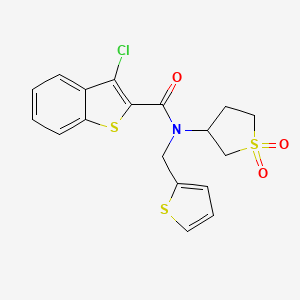
N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide is a synthetic organic compound characterized by the presence of an imidazole ring linked to a propyl chain, which is further connected to a trimethyl-substituted benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide typically involves the following steps:
-
Formation of the Imidazole-Propyl Intermediate
Starting Materials: Imidazole and 3-bromopropylamine.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) to facilitate the nucleophilic substitution reaction, forming 3-(1-imidazolyl)propylamine.
-
Sulfonamide Formation
Starting Materials: 3-(1-imidazolyl)propylamine and 2,4,5-trimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents to prevent hydrolysis of the reducing agent.
Products: Reduction of the sulfonamide group can yield amines.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents with or without a catalyst.
Products: Substitution reactions can replace the sulfonamide group with other functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Fluorescent Probes: Due to its structural features, it can be used in the development of fluorescent probes for detecting metal ions or other analytes.
Biology and Medicine
Antimicrobial Agents: The imidazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development in treating diseases such as cancer or infections.
Industry
Material Science: The compound can be used in the synthesis of polymers or as a building block in the development of new materials with specific properties.
作用機序
The mechanism by which N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the binding affinity and specificity towards the target.
類似化合物との比較
Similar Compounds
N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in similar applications such as fluorescent probes and enzyme inhibitors.
2,4,5-Trimethylbenzenesulfonamide: Lacks the imidazole ring but shares the sulfonamide group, used in different contexts such as sulfa drugs.
Uniqueness
N-(3-Imidazol-1-yl-propyl)-2,4,5-trimethyl-benzenesulfonamide is unique due to the combination of the imidazole ring and the trimethylbenzenesulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications ranging from catalysis to medicinal chemistry.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-9-14(3)15(10-13(12)2)21(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAKJVVUIDPSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)


![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)
![3-methyl-4-propoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2525841.png)
![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)
![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)
